molecular formula C20H26O4 B12302923 5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid

5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B12302923
M. Wt: 330.4 g/mol
InChI Key: XLOARMGSPCGDKT-UHFFFAOYSA-N
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Description

5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a diterpenoid compound. Diterpenoids are a class of chemical compounds composed of four isoprene units and are known for their diverse biological activities. This compound is characterized by a complex structure that includes a furan ring, a hydroxymethyl group, and a carboxylic acid group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves multiple steps. One common method includes the radical bromination of a precursor compound followed by a series of reactions such as phosphonation and desilylation . The reaction conditions typically involve the use of reagents like N-bromosuccinimide (NBS), triethyl phosphite, and tetrabutylammonium fluoride (TBAF) under specific temperature and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a compound with an additional carboxylic acid group, while reduction of the carboxylic acid group would yield a compound with an alcohol group .

Scientific Research Applications

5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid is not well-understood. as a diterpenoid, it likely interacts with various molecular targets and pathways in biological systems. Diterpenoids are known to modulate enzyme activity, interact with cell membranes, and affect gene expression .

Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

5-[2-(furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C20H26O4/c1-14-6-10-20(13-21)16(18(22)23)4-3-5-17(20)19(14,2)9-7-15-8-11-24-12-15/h3-5,8,11-12,14,17,21H,6-7,9-10,13H2,1-2H3,(H,22,23)

InChI Key

XLOARMGSPCGDKT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C1(C)CCC3=COC=C3)C=CC=C2C(=O)O)CO

Origin of Product

United States

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